Sodium trimethylsilanolate

Ester hydrolysis Carboxylic acid synthesis Nucleophilic cleavage

Ester cleavage and amide monoalkylation often suffer from over-alkylation or suboptimal yields. Sodium trimethylsilanolate (CAS 18027-10-6) delivers predictable, high-performance outcomes. • Yields up to 7% higher than the potassium analog in ester-to-acid conversions. • Enables selective monoalkylation of primary amides, avoiding tertiary amide byproducts. • Initiates controlled anionic ring-opening polymerization of cyclosiloxanes (e.g., D₃) for precision polysiloxanes. • Catalyzes dehydrogenative silanol-hydrosilane coupling for unsymmetrical siloxane synthesis. ≥95% purity, moisture-sensitive white solid; shipped under inert gas with full hazmat compliance.

Molecular Formula C3H10NaOSi
Molecular Weight 113.19 g/mol
CAS No. 18027-10-6
Cat. No. B095665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium trimethylsilanolate
CAS18027-10-6
Molecular FormulaC3H10NaOSi
Molecular Weight113.19 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O.[Na]
InChIInChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3;
InChIKeyVHQSQWCOIYFCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Trimethylsilanolate: Technical Baseline & Procurement


Sodium trimethylsilanolate (NaOSi(CH₃)₃, CAS 18027-10-6), also known as sodium trimethylsiloxide, is an organosilicon compound that functions as a strong nucleophilic base and a versatile reagent in organic synthesis [1]. It is a white crystalline solid with a molecular weight of 112.18 g/mol, a density of 1.283 g/mL at 25 °C, and a melting point of 230 °C (decomposition) . This compound is primarily utilized as a powerful reagent for the conversion of esters to carboxylic acids, the hydrolysis of nitriles to primary amides, and as a catalyst in silylation reactions [1].

Strong nucleophilic base for ester cleavage to carboxylic acids
Effective catalyst for silylation and siloxane bond formation
Initiator for anionic ring-opening polymerization of cyclosiloxanes

Sodium Trimethylsilanolate: Substitution Limitations


While potassium trimethylsilanolate (KOTMS) and other alkali metal silanolates share a similar anionic core, they are not universally interchangeable. Critical differences in reactivity, solubility, and stability arise from the specific counterion and its influence on aggregation state, nucleophilicity, and reaction kinetics [1]. For instance, sodium and potassium salts exhibit similar activity in ester cleavage but diverge in their performance as polymerization initiators and in cross-coupling applications [2]. These nuances demand a data-driven approach to reagent selection, as detailed in the quantitative evidence below.

Counterion

Potassium trimethylsilanolate may exhibit different reactivity in polymerization and cross-coupling; ester cleavage performance may shift.

Purity

Presence of free trimethylsilanol or NaOH impurities can accelerate reaction kinetics, altering selectivity and reproducibility.

Application

Similar silanolates may not transfer directly across different reaction classes (ester cleavage vs. polymerization vs. catalytic coupling).

Sodium Trimethylsilanolate: Comparative Performance Evidence


Ester Cleavage: Sodium vs. Potassium Trimethylsilanolate

In a head-to-head study, sodium trimethylsilanolate and its potassium counterpart demonstrated comparable efficacy in converting a wide range of esters to carboxylic acids [1]. The reactions, performed in THF at room temperature, achieved high to quantitative yields, with the sodium salt showing a slight edge in specific cases. For instance, the cleavage of methyl benzoate (1a) with NaOSi(CH₃)₃ in THF for 1 hour gave a 97% isolated yield of benzoic acid, compared to 90% for the potassium salt under identical conditions [1].

Ester Cleavage Yield
Head-to-head
97% (Na) vs. 90% (K) isolated yield
Supports selection for higher reported yield in ester hydrolysis
THF, rt, 1 h, methyl benzoate substrate
Ester hydrolysis Carboxylic acid synthesis Nucleophilic cleavage

Polymerization Initiation: Silanol Concentration Dependence

Sodium trimethylsilanolate (TMSN) acts as an initiator for the anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D₃). Crucially, its activity is not constant but is significantly enhanced by the presence of free trimethylsilanol (TMS) [1]. A kinetic study demonstrated that increasing the molar ratio of TMS to TMSN (α = [TMS]₀/[TMSN]₀) increases the polymerization rate and the activation energy of the process [1]. This behavior is attributed to the breakdown of TMSN aggregates and the formation of more reactive TMSN-TMS associates [1].

Polymerization Activity
Class-level
Activity enhanced by free trimethylsilanol
Polymerization kinetics may depend on reagent purity
Qualitative trend; exact parameters not provided
Anionic ring-opening polymerization Siloxane polymers Kinetic analysis

Selective Amide Monoalkylation via Cu Catalysis

In a copper-catalyzed C-N bond-forming reaction for the monoalkylation of primary amides, sodium trimethylsilanolate was identified as the optimal base [1]. The use of NaOSi(CH₃)₃, in combination with catalytic CuBr and tert-butyl peroxide as an oxidant, resulted in highly selective monoalkylation of a diverse range of primary amides, with no formation of undesired tertiary amide products [1]. The yields for these transformations were generally high, though specific comparative data with other bases were not provided [1].

Amide Monoalkylation
Data to verify
High selectivity in Cu-catalyzed C–N bond formation
Supports selective amide alkylation workflow
Quantitative comparison data not available
C-N bond formation Copper catalysis Amide functionalization

Chemoselective Lactone Ring-Opening: Silanolate vs. NaOH

Sodium trimethylsilanolate promotes the mild and chemoselective ring-opening of lactones in high yields and aprotic solvents [1]. Kinetic studies confirmed that the reaction proceeds via a BAc2 mechanism, with nucleophilic attack of the silanolate as the rate-determining step [1]. Importantly, the study noted that the presence of NaOH as an impurity accelerates the reaction, indicating a difference in reactivity compared to the pure silanolate salt [1].

Lactone Ring-Opening
Supporting evidence
Controlled BAc2 mechanism vs. accelerated NaOH pathway
Purity-dependent chemoselectivity; NaOH impurity accelerates reaction
Reactivity difference may affect selectivity
Lactone chemistry Chemoselective ring-opening Mechanistic studies

Dehydrogenative Siloxane Coupling Catalysis

Sodium trimethylsilanolate serves as an effective main-group catalyst for the dehydrogenative coupling of silanols with hydrosilanes, enabling the atom-economical synthesis of unsymmetrical siloxanes and hydrosiloxanes [1]. This method operates under mild conditions (room temperature to 60°C) and exhibits high chemoselectivity, making it a practical alternative to transition-metal-catalyzed approaches [1]. A key example is the silylation of methylphenylsilane with tert-butyldimethylsilanol to synthesize trisiloxanes, demonstrating the catalyst's utility in constructing complex silicon-oxygen frameworks [1].

Siloxane Coupling
Class-level
Main-group catalytic dehydrogenative coupling
Atom-economical siloxane synthesis alternative to transition metals
Specific yield data not reported
Silylation Siloxane synthesis Main-group catalysis

Sodium Trimethylsilanolate: Research & Industrial Applications


Ester Cleavage for Carboxylic Acid Synthesis

Sodium trimethylsilanolate is the reagent of choice for converting a wide variety of esters to carboxylic acids under mild, room-temperature conditions in THF, offering a practical advantage of up to 7% higher yield over the potassium salt in specific cases, as demonstrated in head-to-head comparisons [1]. This makes it ideal for both laboratory-scale synthesis and industrial processes where maximizing yield and minimizing side reactions are paramount.

Siloxane Ring-Opening Polymerization

This compound is a critical initiator for the anionic ring-opening polymerization of cyclosiloxanes like D₃ to produce well-defined polysiloxanes. Its unique activity dependence on the presence of trimethylsilanol allows for fine-tuning of polymerization kinetics and polymer properties, a capability that is essential for manufacturing silicone materials with specific molecular weights and architectures [1].

Selective Monoalkylation of Primary Amides

In copper-catalyzed C-N bond-forming reactions, sodium trimethylsilanolate serves as the preferred base for achieving highly selective monoalkylation of primary amides without over-alkylation to tertiary amides [1]. This selectivity is invaluable in medicinal chemistry and natural product synthesis, where the installation of a single alkyl group on an amide nitrogen can significantly modulate biological activity or physical properties.

Atom-Economical Unsymmetrical Siloxane Synthesis

As a main-group catalyst for the dehydrogenative coupling of silanols with hydrosilanes, sodium trimethylsilanolate enables the efficient, atom-economical synthesis of unsymmetrical siloxanes and hydrosiloxanes under mild conditions [1]. This application is particularly relevant for the development of novel silicone-based materials, coatings, and functional fluids, offering a cost-effective and environmentally friendlier alternative to traditional transition metal-catalyzed routes.

Application
Selection Property
Validation Focus
Ester cleavage to carboxylic acids
Reported higher isolated yield context vs. potassium analog
Verify room-temperature THF conditions and substrate scope
Siloxane ring-opening polymerization
Activity modulated by free silanol presence
Control purity and trimethylsilanol content for kinetic reproducibility
Selective primary amide monoalkylation
High selectivity in Cu-catalyzed C–N bond formation
Confirm monoalkylation vs. over-alkylation under reported conditions
Dehydrogenative siloxane bond formation
Main-group catalyst under mild conditions (rt–60 °C)
Evaluate atom-economical coupling without transition metals

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium trimethylsilanolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.